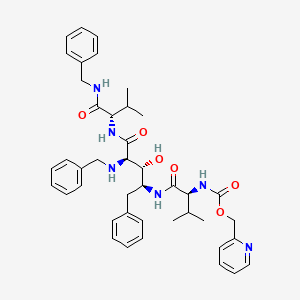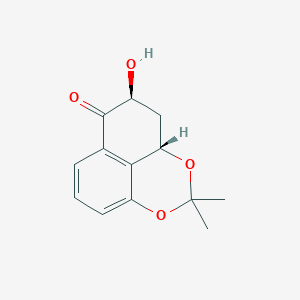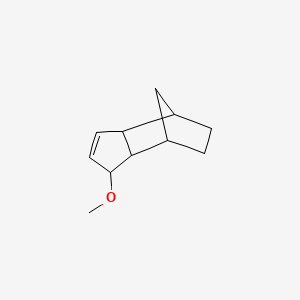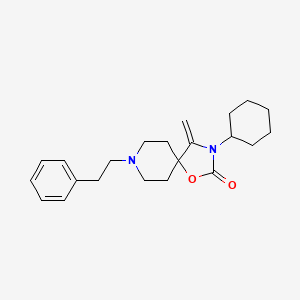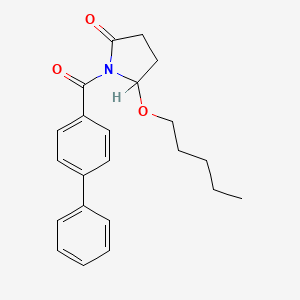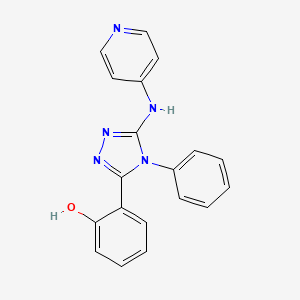
2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring fused with phenyl and pyridinylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4-phenyl-5-(4-pyridinylamino)-1,2,4-triazole with phenol under specific conditions. One common method involves the use of a nucleophilic substitution reaction, where the triazole compound is reacted with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenolic and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol and triazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable interactions with various biological targets, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)aniline
- 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)benzamide
Uniqueness
Compared to similar compounds, 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol stands out due to its phenolic group, which imparts unique chemical reactivity and potential biological activity. The presence of both phenyl and pyridinylamino groups further enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
82619-95-2 |
|---|---|
Formule moléculaire |
C19H15N5O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[4-phenyl-5-(pyridin-4-ylamino)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C19H15N5O/c25-17-9-5-4-8-16(17)18-22-23-19(21-14-10-12-20-13-11-14)24(18)15-6-2-1-3-7-15/h1-13,25H,(H,20,21,23) |
Clé InChI |
DEIBCGHQBGZDHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2NC3=CC=NC=C3)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


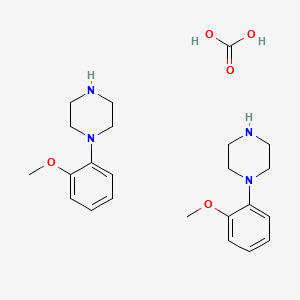
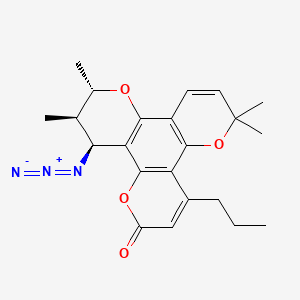

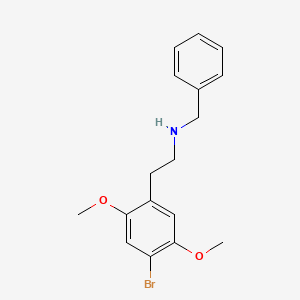
![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)


